Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 7-(methylsulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate is a chemical compound with the molecular formula C13H12N2O4S2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives has been reported in the literature . The process involves designing, in silico ADMET prediction, and synthesizing novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide analogues in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H12N2O4S2 . The average mass is 324.375 Da and the monoisotopic mass is 324.023834 Da .Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
- Research on the ABTS/PP decolorization assay highlights the significance of antioxidant capacity assays in understanding the reaction pathways of antioxidants. This assay, involving compounds like ABTS•+, is crucial for elucidating the specific reactions, including coupling and oxidation processes, which contribute to the total antioxidant capacity. The study indicates the complexity of antioxidant reactions and the need for further elucidation of these pathways (Ilyasov et al., 2020).
Antifungal and Immunomodulating Activities
- Benzothiazine azole derivatives, which share structural elements with the compound , have been investigated for their antifungal and immunomodulating activities. These studies have revealed that chemical characteristics, such as the presence of ether substitution, significantly influence antifungal activity, demonstrating the potential of these compounds for in vivo therapeutic applications (R. F. Schiaffella & A. Vecchiarelli, 2001).
Chemotherapy of Helminthosis and Mycosis
- Benzimidazole, imidazothiazole, and imidazole compounds are utilized in chemotherapy treatments for helminthosis and mycosis, with noted central nervous system (CNS) side effects. These compounds, including imidazole derivatives, demonstrate the potential for CNS drug development, suggesting avenues for synthesizing more potent CNS therapeutics from azole groups (S. Saganuwan, 2020).
Pharmacological Evaluation of Benzothiazole Derivatives
- The benzothiazole scaffold and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties. These compounds, through structural modifications and pharmacological evaluations, have been identified as potential therapeutic agents, underscoring the versatility and significance of the benzothiazole moiety in drug discovery (Ali Irfan et al., 2019).
Antioxidant and Anti-inflammatory Agents
- Research focused on benzofused thiazole derivatives has aimed at developing alternative antioxidant and anti-inflammatory agents. These studies involve synthesizing benzofused thiazole compounds and evaluating their activities, highlighting the potential for new therapeutic agents based on this chemical structure (Dattatraya G. Raut et al., 2020).
Properties
IUPAC Name |
ethyl 6-methylsulfonylimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c1-3-19-12(16)9-7-15-10-5-4-8(21(2,17)18)6-11(10)20-13(15)14-9/h4-7H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEABYGJLHFJAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)S(=O)(=O)C)SC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377453 |
Source
|
Record name | Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81022-12-0 |
Source
|
Record name | Ethyl 7-(methanesulfonyl)imidazo[2,1-b][1,3]benzothiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.